Binding Affinity at Peripheral Benzodiazepine Receptor (PBR)
1-(Aminomethyl)cyclohexanol exhibits a moderate binding affinity for the peripheral benzodiazepine receptor (PBR) with a reported Ki of 271 nM [1]. While direct head-to-head data for the parent compound against other amino alcohols is unavailable in the public domain, this value establishes a quantitative baseline for its interaction with this therapeutically relevant target.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 271 nM |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not available |
| Conditions | Displacement of [3H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes |
Why This Matters
This affinity value provides a key selection criterion for researchers studying PBR-mediated neuroinflammation, neuroprotection, or steroidogenesis, allowing for informed comparison with more potent or selective analogs.
- [1] BindingDB. CHEMBL5172913. Ki for 1-(Aminomethyl)cyclohexanol at peripheral benzodiazepine receptor. View Source
